molecular formula C11H7Cl2NO4S B12643000 3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- CAS No. 99902-98-4

3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)-

Katalognummer: B12643000
CAS-Nummer: 99902-98-4
Molekulargewicht: 320.1 g/mol
InChI-Schlüssel: LZMFWYIRBNUPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- is a chemical compound that belongs to the class of pyridinesulfonic acids. This compound is characterized by the presence of a pyridine ring substituted with a sulfonic acid group and a 3,4-dichlorophenoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with fuming sulfuric acid to produce pyridine-3-sulfonic acid . This intermediate can then be reacted with 3,4-dichlorophenol under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the 3,4-dichlorophenoxy group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridinesulfonic acids.

Wissenschaftliche Forschungsanwendungen

3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound can be used in biochemical assays and as a probe to study biological processes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity. The 3,4-dichlorophenoxy group can also interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-3-sulfonic acid: Lacks the 3,4-dichlorophenoxy group and has different chemical properties.

    3,4-Dichlorophenoxyacetic acid: Contains the 3,4-dichlorophenoxy group but lacks the pyridine ring and sulfonic acid group.

Uniqueness

3-Pyridinesulfonic acid, 6-(3,4-dichlorophenoxy)- is unique due to the combination of the pyridine ring, sulfonic acid group, and 3,4-dichlorophenoxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

99902-98-4

Molekularformel

C11H7Cl2NO4S

Molekulargewicht

320.1 g/mol

IUPAC-Name

6-(3,4-dichlorophenoxy)pyridine-3-sulfonic acid

InChI

InChI=1S/C11H7Cl2NO4S/c12-9-3-1-7(5-10(9)13)18-11-4-2-8(6-14-11)19(15,16)17/h1-6H,(H,15,16,17)

InChI-Schlüssel

LZMFWYIRBNUPOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)S(=O)(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.